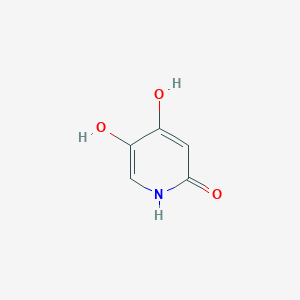![molecular formula C20H21NO5S2 B2848240 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide CAS No. 896323-32-3](/img/structure/B2848240.png)
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as Furosemide, is a diuretic drug that is widely used in the treatment of hypertension, congestive heart failure, and edema. It is a sulfonamide derivative that acts as a loop diuretic by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney.
Mécanisme D'action
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide acts as a loop diuretic by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide also has vasodilatory effects and can reduce blood pressure by decreasing peripheral vascular resistance.
Biochemical and Physiological Effects
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to increase the excretion of sodium, chloride, and water, leading to a decrease in blood volume and blood pressure. It also increases the excretion of potassium, calcium, and magnesium, which can lead to electrolyte imbalances. N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide can also cause metabolic alkalosis due to the loss of hydrogen ions in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide is a widely used diuretic drug and has been extensively studied in both animal and human models. It is relatively inexpensive and readily available, making it a popular choice for laboratory experiments. However, N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide can cause electrolyte imbalances and metabolic alkalosis, which can affect experimental results. Careful monitoring of electrolyte levels is necessary when using N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide in laboratory experiments.
Orientations Futures
There are several areas of future research for N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide. One area of interest is the potential use of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide in the treatment of acute kidney injury, chronic kidney disease, and liver cirrhosis. Another area of research is the development of new loop diuretics that are more effective and have fewer side effects than N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide. Additionally, the mechanism of action of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide is not fully understood, and further research is needed to elucidate its effects on the kidney and other organs.
Méthodes De Synthèse
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide is synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with 2-aminomethyl-5-methylfuran in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenylsulfonylacetic acid to yield N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethylbenzenesulfonamide has been extensively studied for its diuretic effects and has been used in many clinical trials to evaluate its efficacy in the treatment of hypertension, congestive heart failure, and edema. It has also been studied for its potential use in the treatment of acute kidney injury, chronic kidney disease, and liver cirrhosis.
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-15-10-11-16(2)19(13-15)28(24,25)21-14-20(18-9-6-12-26-18)27(22,23)17-7-4-3-5-8-17/h3-13,20-21H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFPIJZVHVCDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2848159.png)
![methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate](/img/structure/B2848161.png)
![4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2848163.png)
![2-(4-chlorophenyl)-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2848165.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848167.png)

![2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride](/img/no-structure.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2848172.png)

![Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2848174.png)
amino]propanenitrile](/img/structure/B2848175.png)
![N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide](/img/structure/B2848177.png)